molecular formula C14H12F2N4O5 B11427604 dimethyl 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11427604
M. Wt: 354.27 g/mol
InChI Key: MWTCQYQBQCAMRK-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes dimethyl and difluorophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,5-DIMETHYL 1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.

    Attachment of the Difluorophenyl Group: This step involves the use of difluorophenyl isocyanate to introduce the difluorophenyl group through a carbamoylation reaction.

    Final Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4,5-DIMETHYL 1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include halides and amines.

    Hydrolysis: Ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Scientific Research Applications

4,5-DIMETHYL 1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other triazole derivatives, 4,5-DIMETHYL 1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE stands out due to its unique combination of dimethyl and difluorophenyl groups. Similar compounds include:

    1,2,4-Triazole: A simpler triazole derivative with broad applications in pharmaceuticals and agriculture.

    Fluconazole: A triazole antifungal agent used in medicine.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

The unique structural features of 4,5-DIMETHYL 1-{[(2,4-DIFLUOROPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12F2N4O5

Molecular Weight

354.27 g/mol

IUPAC Name

dimethyl 1-[2-(2,4-difluoroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C14H12F2N4O5/c1-24-13(22)11-12(14(23)25-2)20(19-18-11)6-10(21)17-9-4-3-7(15)5-8(9)16/h3-5H,6H2,1-2H3,(H,17,21)

InChI Key

MWTCQYQBQCAMRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)OC

Origin of Product

United States

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